![molecular formula C₁₈H₁₈O₃ B1146285 Ethyl 3-[4-(benzyloxy)phenyl]acrylate CAS No. 104315-07-3](/img/structure/B1146285.png)

Ethyl 3-[4-(benzyloxy)phenyl]acrylate

説明

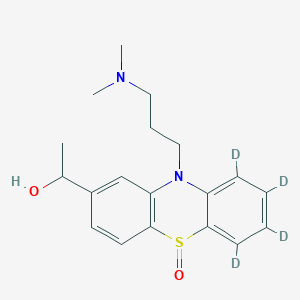

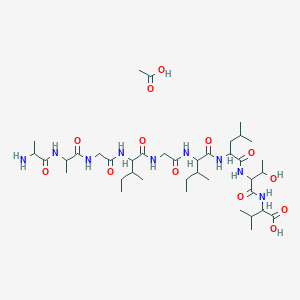

Ethyl 3-[4-(benzyloxy)phenyl]acrylate is a chemical compound with the molecular formula C18H18O3 and a molecular weight of 282.34 .

Molecular Structure Analysis

The molecular structure of Ethyl 3-[4-(benzyloxy)phenyl]acrylate consists of 18 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

Ethyl 3-[4-(benzyloxy)phenyl]acrylate has a density of 1.1±0.1 g/cm3, a boiling point of 434.2±25.0 °C at 760 mmHg, and a molar refractivity of 84.3±0.3 cm3 . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .科学的研究の応用

- This compound could potentially be used in the synthesis and polymerization of bio-based acrylates . Acrylates and polyacrylates have been produced massively due to their interesting applications like Plexiglas . However, the exact role of “Ethyl 3-[4-(benzyloxy)phenyl]acrylate” in this process is not specified.

- In organic chemistry, reactions at the benzyloxy position are very important for synthesis problems . While the specific use of “Ethyl 3-[4-(benzyloxy)phenyl]acrylate” is not mentioned, it’s possible that this compound could be used in reactions at the benzyloxy position .

- There is a mention of the synthesis of new 2,5-disubstituted 1,3,4-oxadiazoles derivatives with (benzyloxy)phenyl) substituent as a bulky aromatic group in an attempt to obtain new potent antitumor agents . However, the exact role of “Ethyl 3-[4-(benzyloxy)phenyl]acrylate” in this process is not specified.

Polymer Chemistry

Organic Chemistry

Cancer Research

Proteomics Research

Safety And Hazards

将来の方向性

特性

IUPAC Name |

ethyl (E)-3-(4-phenylmethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-2-20-18(19)13-10-15-8-11-17(12-9-15)21-14-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYBNMQBSPKPRB-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[4-(benzyloxy)phenyl]acrylate | |

Citations

For This Compound

7

Citations

The present study demonstrates the identification of N-hydroxycinnamamide derivatives and their anticancer potential against human triple-negative breast cancer cell line MDA-MB‑231…

Number of citations: 4

www.sciencedirect.com

Electrochemical Generation of a Nonstabilized Azomethine Ylide: Access to Substituted N-Heterocycles

Azomethine ylides are fascinating 1,3-dipoles for [3 + 2] cycloaddition reactions toward the construction of N-heterocycles. Herein, an efficient and environmentally benign …

Number of citations: 7

pubs.acs.org

The enantioselective total syntheses of natural marine toxins, oxazinin-1, -2, -4, -5, -6 and linear precursor preoxazinin-7 are described. The synthetic highlights include Sharpless …

Number of citations: 5

pubs.rsc.org

A series of novel cinnamic acid metronidazole ester derivatives have been designed and synthesized, and their biological activities were also evaluated as potential EGFR and HER-2 …

Number of citations: 117

www.sciencedirect.com

Total synthèses of natural product Dodoneine has been reported. The synthesis started from commercially available, 4-hydroxybenzaldehyde and completed in 17 steps with an overall …

Number of citations: 2

www.arkat-usa.org

Secondary allylic alcohols were synthesized from linear allylic halides or carbonates using a catalytic amount of a ruthenium complex in the presence of boronic acid. The effects of …

Number of citations: 73

chemistry-europe.onlinelibrary.wiley.com

The stereoselective total synthesis of the naturally occurring bioactive dihydropyranone dodoneine has been achieved involving the Sharpless asymmetric epoxidation, 1,3-syn …

Number of citations: 30

www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)

![(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1146208.png)

![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)